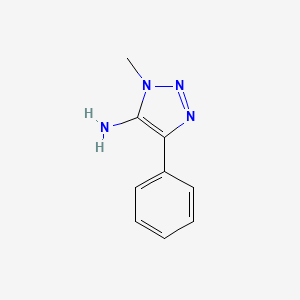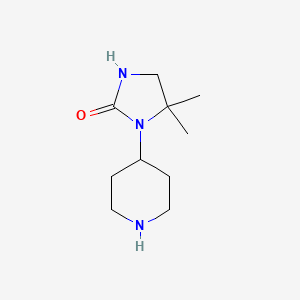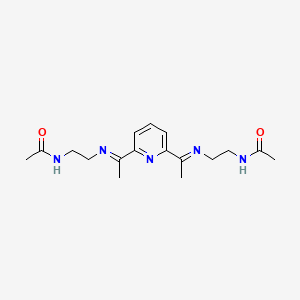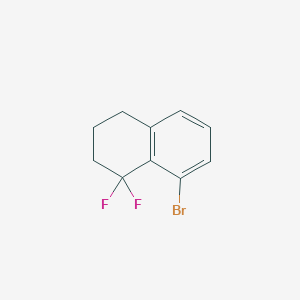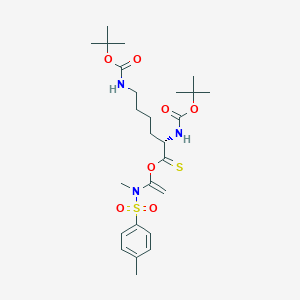
tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate is a chemical compound that features a tert-butyl group attached to a hydroxyazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azepane derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . The reaction is usually catalyzed by palladium, which facilitates the cross-coupling of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce different hydroxyazepane derivatives.
科学的研究の応用
tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the azepane ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the hydroxyazepane ring.
tert-Butyl ((4R,5R)-5-oxoazepan-4-yl)carbamate: A derivative where the hydroxy group is replaced by a ketone.
tert-Butyl ((4R,5R)-5-aminoazepan-4-yl)carbamate: A derivative with an amino group instead of a hydroxy group.
Uniqueness
tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate is unique due to the presence of both the tert-butyl group and the hydroxyazepane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl N-[(4R,5R)-5-hydroxyazepan-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-6-12-7-5-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
InChIキー |
NBTWQEQYQYYQDO-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNCC[C@H]1O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


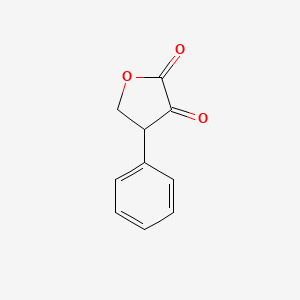
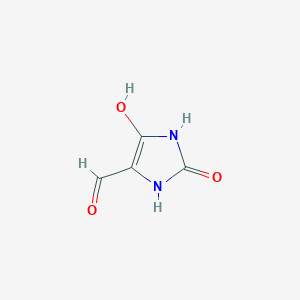
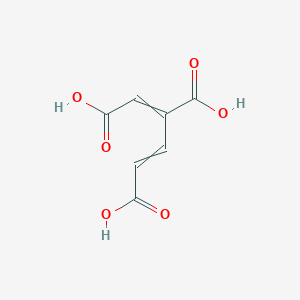
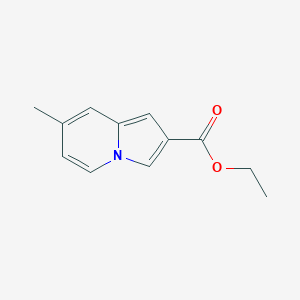
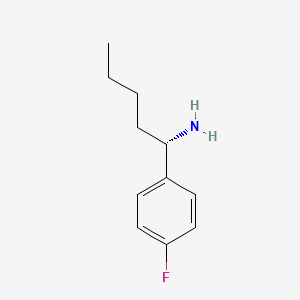
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

